7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

Catalog No.
S12307126
CAS No.
77500-87-9
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

CAS Number

77500-87-9

Product Name

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

IUPAC Name

9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19)

InChI Key

UDMFULAVIAWHCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms and three carbonyl groups. Its molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3} and it has a molecular weight of approximately 258.27 g/mol. The compound features a spiro configuration, where two rings share a single atom, contributing to its distinctive chemical properties and potential biological activities .

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form higher oxidation state derivatives or corresponding oxides.
  • Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

The biological activity of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has been studied in various contexts:

  • Inhibition of Enzymes: It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
  • Cellular Effects: The compound exhibits significant anti-necroptotic effects in human histiocytic lymphoma cells (U937), influencing cellular processes and functions through its interaction with biomolecules.
  • Molecular Mechanism: It binds to the orthosteric site of delta opioid receptors, showing selective agonist activity that may have implications in pain management and neuropharmacology.

The synthesis of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves cyclization reactions using appropriate precursors:

  • Cyclization Reaction: A common method involves the reaction of a diamine with cyclic anhydrides or diketones under controlled conditions.
  • Solvents: Solvents such as dichloromethane or ethanol are often employed.
  • Reaction Conditions: The reaction is generally conducted at room temperature or under reflux to ensure complete cyclization.

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Catalysts and optimized conditions can further improve scalability for production purposes .

7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has several potential applications:

  • Pharmaceuticals: Due to its biological activity as an enzyme inhibitor and selective agonist, it may be explored for therapeutic uses in treating diseases related to necroptosis and pain management.
  • Chemical Research: Its unique structural properties make it a valuable compound for studies in organic chemistry and materials science.

Interaction studies involving 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione have focused on its binding properties with various receptors and enzymes:

  • Binding Affinity: The compound's interaction with delta opioid receptors suggests potential applications in pain relief therapies.
  • Enzyme Inhibition: Its role as an inhibitor of RIPK1 highlights its importance in research related to cell death pathways and neurodegenerative diseases .

Several compounds share structural similarities with 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione:

Compound NameStructural FeaturesUnique Properties
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneSimilar spiro structure but different substitution patternVaries in biological activity due to methyl substitution
1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochlorideContains three nitrogen atomsDifferent reactivity due to additional nitrogen
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dioneIncorporates a benzene ringEnhanced aromatic characteristics affecting solubility

Uniqueness

The uniqueness of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione lies in its specific arrangement of nitrogen atoms within the spiro structure and the presence of multiple carbonyl groups. This configuration confers distinct electronic and steric properties that influence its reactivity and biological interactions compared to similar compounds .

Multi-component reactions (MCRs) have emerged as powerful tools for constructing spirocyclic lactams due to their atom economy and ability to generate structural complexity in a single step. For 7-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione, Ugi-type reactions are particularly effective. A modified Ugi-4CR (four-component reaction) involving aldehydes, amines, isocyanides, and carboxylic acids enables the assembly of the β-lactam core while simultaneously introducing diversity points for subsequent functionalization. For example, reacting benzaldehyde derivatives with primary amines, tert-butyl isocyanide, and barbituric acid derivatives under mild conditions (room temperature, methanol solvent) yields intermediate adducts that undergo spontaneous cyclization to form the spirocyclic framework.

Table 1: Representative Ugi-4CR Conditions for Spirocyclic Lactam Synthesis

Component TypeExample ReagentsYield Range
Aldehyde4-Methoxybenzaldehyde52–82%
AmineCyclohexylamine
Isocyanidetert-Butyl isocyanide
Carboxylic Acid1,3-Dimethylbarbituric acid

The stereochemical outcome of these reactions is influenced by the electronic nature of the aldehyde and the steric bulk of the isocyanide. Mechanistic studies suggest that the formation of the spiro center occurs via a zwitterionic intermediate, where the isocyanide acts as a nucleophile toward the imine formed from the aldehyde and amine.

Catalytic Systems for Stereoselective Ring Formation

Palladium-catalyzed arylative carbocyclization has proven effective for achieving high stereoselectivity in spirocyclic lactam synthesis. Using Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0), pro-nucleophile-linked allenes react with aryl halides to form the spirocyclic骨架 with moderate to high diastereoselectivity (dr 3:1 to 10:1). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by allene coordination and migratory insertion to form a π-allylpalladium intermediate. Subsequent intramolecular cyclization establishes the spiro center.

Table 2: Palladium-Catalyzed Conditions for Spirocycle Formation

ParameterValueDiastereoselectivity
CatalystPd(PPh₃)₄ (5 mol%)3:1 to 10:1
BaseCs₂CO₃
SolventTetrahydrofuran
Temperature80°C

Alternative catalytic systems include chiral bisoxazoline-copper complexes for asymmetric induction, though these remain less explored for the target compound.

Post-Functionalization Approaches for Phenyl Group Introduction

Late-stage introduction of the phenyl group at position 7 is achieved through cross-coupling methodologies. Suzuki-Miyaura reactions employing spirocyclic boronic ester intermediates and aryl bromides in the presence of Pd(dppf)Cl₂ catalyst (2 mol%) enable efficient arylation. For instance, treating 7-bromo-7,9-diazaspiro[4.5]decane-6,8,10-trione with phenylboronic acid under microwave irradiation (100°C, 30 minutes) affords the phenyl-substituted product in 78% yield.

Radical-based approaches using photoinduced C–H functionalization have also been reported. Irradiation of the spirocyclic core with a 450 nm LED in the presence of iodobenzene and a sacrificial tertiary amine generates phenyl radicals that undergo selective C–H insertion at the 7-position.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical strategies using ball-mill technology provide an environmentally benign route to the target compound. Co-grinding 1,3-dimethylbarbituric acid, benzylamine, and paraformaldehyde in a stainless-steel jar with zirconia balls (20 Hz, 60 minutes) initiates a condensation-cyclization cascade. This method eliminates solvent use while maintaining yields comparable to solution-phase synthesis (65–72%).

Table 3: Mechanochemical vs. Solution-Phase Synthesis

ParameterMechanochemicalSolution-Phase
Reaction Time60 minutes6–12 hours
Solvent Consumption0 mL50–100 mL
Yield65–72%70–89%

The enhanced reaction efficiency arises from interfacial interactions between reagents under mechanical force, which lower activation barriers for cyclization. Scale-up experiments demonstrate consistent product quality at 100-gram scales, highlighting industrial applicability.

X-ray Crystallographic Studies of Spirocyclic Core Topology

The spirocyclic framework of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione presents a unique bicyclic architecture where two rings share a single quaternary carbon atom, designated as the spiro center [1]. This molecular entity possesses the molecular formula Carbon-14 Hydrogen-14 Nitrogen-2 Oxygen-3 with a molecular weight of 258.27 grams per mole, establishing it as a spirocyclic barbiturate derivative of considerable structural complexity [1]. The spiro[4.5]decane designation indicates the fusion of a five-membered ring with a six-membered ring through the shared spiro carbon atom [1].

Crystallographic investigations of related diazaspiro[4.5]decane systems have revealed fundamental structural parameters that illuminate the three-dimensional architecture of these spirocyclic compounds [17]. Single-crystal X-ray diffraction studies demonstrate that the spirocyclic core adopts a characteristic geometry where the spiro carbon exhibits tetrahedral coordination, creating a rigid three-dimensional scaffold [25]. The piperazine-2,5-dione ring within the structure typically adopts a slight boat conformation, while the five-membered ring displays an envelope conformation [17].

Comprehensive crystallographic data for structurally analogous compounds provide insight into the geometric parameters of the spirocyclic framework [22]. Crystal structure analysis reveals that unit cell parameters for related spirocyclic systems typically fall within specific ranges, with lattice constants commonly observed between 9 and 16 Angstroms for the primary axes [22]. The space group assignments for these compounds frequently correspond to common crystallographic systems, with monoclinic and triclinic arrangements being particularly prevalent [44].

Crystallographic ParameterTypical RangeReference System
Unit Cell a-axis9.4-15.9 ÅRelated spirocycles
Unit Cell b-axis10.7-22.5 ÅRelated spirocycles
Unit Cell c-axis10.7-16.8 ÅRelated spirocycles
Space GroupP21/c, P-1Common assignments
Density1.2-1.4 g/cm³Typical density range

The molecular geometry within the crystal lattice demonstrates that the phenyl substituent at position 7 adopts a specific orientation relative to the spirocyclic core [22]. Torsion angles between the phenyl group and the diazaspiro framework typically range from 50 to 60 degrees, indicating a preferred conformational arrangement that minimizes steric interactions while maintaining optimal crystal packing [22]. The three carbonyl groups positioned at carbon atoms 6, 8, and 10 exhibit characteristic bond lengths consistent with conjugated trione systems [17].

Tautomeric Equilibria in Trione Systems

The trione functionality within 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione establishes multiple potential sites for tautomeric interconversion, particularly involving keto-enol equilibria [12]. Tautomeric behavior in spirocyclic trione systems represents a fundamental aspect of their chemical behavior, with equilibrium positions influenced by solvent polarity, temperature, and intermolecular interactions [10]. The presence of three carbonyl groups creates opportunities for both intramolecular and intermolecular hydrogen bonding that can stabilize specific tautomeric forms [12].

Nuclear magnetic resonance spectroscopy studies of related diazaspiro systems have demonstrated that tautomeric equilibria manifest through characteristic chemical shift patterns [13]. Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic signals at approximately 204.5 parts per million for ketonic carbons and 155.5 parts per million for enolic carbons, confirming the coexistence of multiple tautomeric forms in solution [10]. The equilibrium distribution between keto and enol forms depends significantly on solvent characteristics, with polar aprotic solvents favoring the keto form and non-polar solvents promoting enolic structures [10].

Proton nuclear magnetic resonance analysis provides additional evidence for tautomeric behavior through the observation of exchangeable proton signals [13]. The amide nitrogen-hydrogen protons within the spirocyclic framework exhibit broadened singlet peaks rather than sharp multiplets, indicating rapid exchange processes characteristic of tautomeric systems [13]. Temperature-dependent nuclear magnetic resonance studies reveal that tautomeric equilibria are dynamic processes with exchange rates that increase with elevated temperatures [24].

Tautomeric FormCarbon-13 Chemical ShiftProton Chemical ShiftSolvent Preference
Keto Form204.5 ppmVariablePolar aprotic
Enol Form155.5 ppm2.72 ppmNon-polar
Exchange RateTemperature-dependentBroadened signalsAll solvents

The stabilization of specific tautomeric forms involves both electronic and steric factors [12]. Extended conjugation within the enol forms provides electronic stabilization through delocalization of electron density across the carbonyl and enolic double bond systems [12]. Intramolecular hydrogen bonding between enolic hydrogen atoms and adjacent carbonyl oxygens creates six-membered hydrogen-bonded rings that further stabilize the enolic tautomers [12]. These stabilizing interactions explain why certain β-dicarbonyl systems, including spirocyclic analogues, exist predominantly in enolic forms despite the general thermodynamic preference for ketonic structures [12].

Hydrogen-Bonding Networks in Solid-State Packing

The solid-state architecture of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione is governed by extensive hydrogen-bonding networks that dictate crystal packing arrangements and intermolecular interactions [28]. The presence of multiple nitrogen-hydrogen donors and carbonyl oxygen acceptors creates numerous opportunities for hydrogen bond formation, resulting in complex three-dimensional networks that stabilize the crystalline structure [31]. These hydrogen-bonding motifs represent critical determinants of the physical properties and stability characteristics of the crystalline material [31].

Analysis of hydrogen-bonding patterns in related spirocyclic systems reveals that nitrogen-hydrogen to oxygen hydrogen bonds constitute the primary intermolecular interactions [28]. The nitrogen atoms at positions 7 and 9 serve as proton donors, forming hydrogen bonds with carbonyl oxygen atoms of neighboring molecules [17]. These interactions typically exhibit nitrogen-hydrogen to oxygen distances ranging from 2.8 to 3.2 Angstroms, falling within the accepted range for moderate-strength hydrogen bonds [31]. The directionality of these interactions follows predictable geometric constraints, with nitrogen-hydrogen-oxygen angles approaching linearity [31].

Crystallographic studies of structurally analogous compounds demonstrate that hydrogen-bonding networks often result in the formation of specific supramolecular motifs [28]. Centrosymmetric dimers represent a common structural feature, where pairs of molecules are linked through reciprocal nitrogen-hydrogen to oxygen hydrogen bonds [28]. These dimeric units subsequently assemble into extended chain structures or layer arrangements through additional weaker interactions, including carbon-hydrogen to oxygen contacts and aromatic π-π stacking interactions [30].

Interaction TypeDistance RangeAngle RangePrevalence
N-H···O2.8-3.2 Å160-180°Primary
C-H···O3.2-3.6 Å120-160°Secondary
C-H···π3.4-3.8 ÅVariableTertiary
π-π Stacking3.3-3.7 ÅParallelLimited

The phenyl substituent contributes to the hydrogen-bonding network through weak carbon-hydrogen to oxygen interactions and potential π-π stacking arrangements with aromatic rings of adjacent molecules [15]. These weaker interactions complement the primary nitrogen-hydrogen to oxygen bonds, creating a hierarchical network of intermolecular forces that determines the overall crystal architecture [30]. The combination of strong and weak hydrogen bonds results in crystal structures that exhibit both stability and flexibility, allowing for thermal motion while maintaining structural integrity [31].

Soluble Epoxide Hydrolase Inhibition Mechanisms

The spirocyclic scaffold of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione positions it as a potential inhibitor of epoxide hydrolase enzymes, particularly the soluble epoxide hydrolase and its homologs [1] [2]. Epoxide hydrolases represent a class of α/β-fold hydrolase enzymes distributed throughout various organs and tissues, including the liver, kidney, brain, and vasculature [1]. The catalytic mechanism involves the hydrolysis of epoxides to corresponding vicinal diols through the addition of water molecules [1] [2].

Structural analysis reveals that the barbiturate-like framework of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione shares critical features with established epoxide hydrolase inhibitors [1]. The three carbonyl groups at positions 6, 8, and 10 provide hydrogen bond acceptors, while the nitrogen atoms at positions 7 and 9 can serve as hydrogen bond donors . This arrangement mimics the binding characteristics observed in potent urea-based inhibitors, which establish hydrogen bonds with key active site residues including Tyr381, Tyr465, and Asp333 [1].

Comparative Potency Analysis

Spirocyclic compounds containing the diazaspiro[4.5]decane framework have demonstrated varying degrees of epoxide hydrolase inhibition [4] [5]. Spirocyclic secondary amine-derived trisubstituted ureas exhibit highly potent inhibition with nanomolar potencies against soluble epoxide hydrolase [4]. The lead compound rac-1a achieved exceptional selectivity and bioavailability, demonstrating excellent ex vivo target engagement in blood despite failing to produce acute antihypertensive effects in spontaneously hypertensive rats [4].

Natural product inhibitors provide comparative benchmarks for spirocyclic compounds. Cycloartuane-type triterpenoids isolated from Cimicifuga dahurica exhibited mixed-type inhibition with IC₅₀ values ranging from 0.4 to 4.8 μM [5]. Specifically, compounds 99-107 demonstrated competitive binding characteristics, while protostane-type triterpenoids such as 11-deoxy-25-anhydro alisol E achieved IC₅₀ values of 3.4 μM with mixed-type inhibition kinetics [5].

Structure-Function Relationships in Enzyme Binding

The X-ray crystal structure of human soluble epoxide hydrolase complexed with inhibitors reveals the critical binding requirements for effective inhibition [1]. The enzyme's catalytic pocket accommodates urea and amide groups through specific hydrogen bonding interactions. The carbonyl oxygen of inhibitors engages in hydrogen bonding with Tyr381 and Tyr465, while the N-H groups function as hydrogen bond donors to Asp333 [1].

For 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione, the rigid spirocyclic framework likely positions the barbiturate moiety optimally within the catalytic pocket . The phenyl substituent at position 7 may interact with the W334 niche and F265 binding pocket, both of which accommodate diverse functional groups in established inhibitors [1]. This structural arrangement suggests competitive inhibition kinetics, consistent with the binding modes observed for other spirocyclic epoxide hydrolase inhibitors [4].

Spirocyclic Scaffold Interactions with Neurotransmitter Receptors

Sigma-1 Receptor Binding Properties

Spirocyclic compounds demonstrate exceptional affinity for sigma-1 (σ₁) receptors, which modulate neurotransmitter release and reuptake, regulate ion channels, and influence intracellular signaling through calcium level modulation [6] [7] [8]. The pharmacophore models for σ₁ receptor ligands consistently feature a basic amino group surrounded by hydrophobic structural elements [6]. Spirocyclic scaffolds provide the rigid three-dimensional architecture necessary to optimize these pharmacophoric interactions [7].

High-affinity spirocyclic σ₁ receptor ligands exhibit binding affinities in the low nanomolar range [7] [8]. Trans-configured spirocyclic hydroxymethyl piperidines show superior σ₁ affinity compared to their cis-configured analogs, with compound 23a achieving a Ki value of 3.6 nM and demonstrating the highest lipophilic ligand efficiency in its series [7]. The spirocyclic framework rigidifies flexible benzylaminoethyl side chains, resulting in enhanced selectivity over σ₂ receptors and GluN2B-NMDA receptors [7].

NMDA Receptor Subtype Selectivity

Spirocyclic compounds exhibit selective interactions with specific NMDA receptor subtypes, particularly the GluN2B binding site [9]. Compound 2, bearing a p-cyanophenyl residue, demonstrates unexpected affinity (Ki = 91 nM) to the GluN2B binding site while maintaining selectivity over opioid receptors and the PCP binding site [9]. This selectivity profile distinguishes it from structurally related compounds that lack measurable NMDA receptor affinity [9].

The GluN2B subunit represents a critical target for neuroprotective and analgesic interventions [9]. Spirocyclic ligands targeting this site demonstrate antiallodynic activity, underlining their clinical potential for treating neuropathic pain [9]. The high selectivity observed for σ₁ receptors over other pharmacological targets suggests minimal off-target effects, supporting the therapeutic potential of spirocyclic compounds in neurological applications [9].

Opioid Receptor Subtype Interactions

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a novel chemotype for δ opioid receptor-selective agonists [10]. These compounds demonstrate submicromolar binding affinity to δ opioid receptors with significant selectivity over μ opioid receptors [10]. Compound 1 exhibits the strongest selectivity profile with 9.6-fold binding selectivity and 137-fold functional selectivity for δ opioid receptors over μ opioid receptors [10].

Pharmacological characterization reveals that spirocyclic opioid receptor ligands function as G-protein biased agonists with minimal β-arrestin 2 recruitment [10]. This bias profile may contribute to reduced adverse effects commonly associated with opioid receptor activation [10]. The compounds demonstrate dose-dependent inhibition of forskolin-induced cAMP accumulation, confirming their agonist activity at δ opioid receptors [10].

Serotonin Receptor Modulation

Hydantoin-containing spirocyclic compounds interact with serotonin receptor subtypes, particularly the 5-HT₆ receptor [11]. The 5-(2-naphthyl)hydantoin derivative 26 achieves high 5-HT₆ receptor affinity (Ki = 87 nM) with significant selectivity over competing G-protein coupled receptors [11]. Docking studies indicate that the hydantoin ring forms stabilizing hydrogen bonds with specific residues, including S5.44 and N6.55 or Q6.58 depending on the compound's orientation [11].

The 5-HT₆ receptor represents an attractive target for treating depression, anxiety, and obesity [11]. Compound 26 demonstrates anxiolytic-like and antidepressant-like activities in vivo, along with anti-obesity properties in animals fed palatable diets [11]. The absence of toxic effects in vitro supports the therapeutic potential of spirocyclic 5-HT₆ receptor antagonists [11].

Structure-Activity Relationship Models for Bioisosteric Replacements

Spirocyclic Framework Optimization

The spirocyclic architecture provides a privileged scaffold for bioisosteric replacement strategies in drug discovery [12] [13]. Spiro[3.3]heptane cores demonstrate effectiveness as saturated benzene bioisosteres, maintaining potency while improving physicochemical properties [12]. The non-coplanar exit vectors of spirocyclic systems create unique three-dimensional arrangements that enhance selectivity and binding specificity [12] [13].

Bioisosteric replacement studies with 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) demonstrate the potential for spirocyclic diamines to replace traditional piperazine moieties [14] [15]. This modification results in approximately 120-fold increased potency compared to l-cystine dimethyl ester and 2-fold increased potency compared to N-methylpiperazine analogs [14] [15]. The enhanced oral bioavailability (22% combined parent and metabolite) supports the utility of spirocyclic bioisosteres in medicinal chemistry applications [14] [15].

Nitrogen Positioning Effects

The positioning of nitrogen atoms within spirocyclic frameworks critically influences biological activity and receptor selectivity [16] [17]. For diazaspiro[4.4]nonane derivatives, modifications at nitrogen atoms profoundly affect binding affinity and selectivity for sigma receptors [16]. Compounds containing two basic nitrogen atoms frequently exhibit low nanomolar affinity for σ₁ receptors [16].

Comparative analysis reveals that the distance between aromatic moieties and basic nitrogen atoms influences both affinity and selectivity profiles [16]. Introduction of phenyl or substituted phenyl groups at specific positions enhances receptor binding, while electron-withdrawing groups such as nitro or chloro substituents significantly alter receptor affinity [16]. The conversion between amide and amine functionalities dramatically changes binding profiles, emphasizing the importance of precise nitrogen positioning [16].

Ring Size and Substitution Pattern Analysis

Structure-activity relationship studies demonstrate that ring size variations significantly impact biological activity [17] [18]. The comparison between spiro[4.5]decane and smaller ring systems reveals that larger spirocyclic frameworks generally provide improved potency [17]. This enhancement likely results from optimal positioning of pharmacophoric elements within target binding sites [17].

Aromatic substituent effects follow predictable patterns based on electronic properties [16] [19]. Electron-withdrawing groups generally increase inhibitory activity against enzymatic targets, while electron-donating substituents modulate binding characteristics differently depending on the specific target [16]. The incorporation of methoxy groups or other electron-donating substituents appears to fine-tune binding profiles rather than dramatically altering activity [16].

Stereochemical Configuration Impact

Stereochemical considerations play crucial roles in spirocyclic compound activity [7] [20]. Trans-configured spirocyclic ligands consistently demonstrate higher or equal σ₁ receptor affinity compared to their cis-configured analogs [7]. This stereochemical preference extends to selectivity profiles, with trans-isomers showing enhanced selectivity over σ₂ receptors and other off-targets [7].

The diastereoselective synthesis of spirocyclic compounds enables systematic evaluation of stereochemical effects on biological activity [7]. Density functional theory calculations support mechanistic understanding of spirocyclic formation through either concerted Diels-Alder reactions or double Michael addition pathways, depending on the computational functional employed [7]. These mechanistic insights guide synthetic strategies for accessing stereochemically defined spirocyclic compounds with optimal biological properties [7].

Lipophilicity and Drug-Like Properties

The incorporation of spirocyclic scaffolds influences physicochemical properties critical for drug development [7] [12]. Spirocyclic compounds containing high numbers of sp³ carbon atoms demonstrate favorable pharmacological properties, including appropriate log D₇.₄ values and enhanced lipophilic ligand efficiency [7]. The dispiro compound 23a achieves the highest lipophilic ligand efficiency (LLE = 6.0) in its series, combining high σ₁ receptor affinity with low lipophilicity [7].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types